AZD-3161 Sodium Channel Subtype Selectivity Profile: A Technical Guide
AZD-3161 Sodium Channel Subtype Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel subtype NaV1.7. This channel is a genetically validated target for the treatment of pain, as gain-of-function mutations are associated with inherited pain disorders, while loss-of-function mutations lead to a congenital inability to experience pain. AZD-3161 was developed with the aim of selectively targeting NaV1.7 to provide analgesia while minimizing off-target effects on other sodium channel subtypes, such as those in the central nervous system (NaV1.1, NaV1.2) and the heart (NaV1.5), which can lead to undesirable side effects. This document provides a comprehensive overview of the available data on the selectivity profile of AZD-3161, details of the likely experimental protocols used for its characterization, and visual representations of its mechanism and the general workflow for the discovery of such compounds.
Quantitative Data Presentation
The selectivity of a compound is a critical determinant of its therapeutic window. The following tables summarize the known inhibitory activities of AZD-3161 against its primary target, NaV1.7, as well as key off-targets.
Table 1: AZD-3161 Potency and Selectivity against Sodium Channel Subtypes and hERG
| Target | pIC50 | IC50 (µM) | Selectivity vs. NaV1.7 |
| NaV1.7 | 7.1 [1] | ~0.079 | - |
| NaV1.5 | 4.9[1] | ~12.6 | ~159-fold |
| hERG | 4.9[1] | ~12.6 | ~159-fold |
Note: A comprehensive selectivity profile of AZD-3161 against other sodium channel subtypes (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.8, NaV1.9) is not publicly available.
Table 2: AZD-3161 Off-Target Activity
| Target | IC50 (µM) |
| Adenosine Transporter (AT) | 1.8[1] |
| Cannabinoid B1 (CB1) Receptor | 5[1] |
Experimental Protocols
The following section details a representative experimental protocol for determining the potency and selectivity of a compound like AZD-3161 using the gold-standard whole-cell patch-clamp electrophysiology technique.
Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Subtype Selectivity
Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific voltage-gated sodium channel subtypes expressed in a heterologous expression system.
1. Cell Culture and Preparation:
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Cell Lines: Use stable cell lines expressing the human channel of interest (e.g., HEK293 cells stably expressing hNaV1.7, hNaV1.5, etc.).
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Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
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Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in the extracellular solution.
2. Solutions:
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Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
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Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
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Apparatus: Utilize an automated or manual patch-clamp system.
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Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
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Seal Formation: Achieve a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
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Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to gain electrical access to the cell's interior.
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Voltage-Clamp Protocol:
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Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
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Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
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Repeat this voltage step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
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4. Compound Application and Data Analysis:
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Compound Preparation: Prepare a stock solution of the test compound (e.g., AZD-3161) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.
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Application: Perfuse the cells with increasing concentrations of the test compound.
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Data Acquisition: Record the peak sodium current at each concentration after the compound effect has reached a steady state.
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Data Analysis:
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Normalize the peak current at each concentration to the baseline current.
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Plot the normalized current as a function of the compound concentration.
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Fit the concentration-response data to a Hill equation to determine the IC50 value.
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Mandatory Visualizations
Signaling Pathway
